Benzene,2-chloro-1-(1-methylethoxy)-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, nitro, and isopropoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- typically involves the nitration of 2-chloro-3-[(propan-2-yl)oxy]benzene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of benzene, followed by nitration and subsequent etherification with isopropanol. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro group in Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- can undergo reduction reactions to form amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst to convert the nitro group to an amino group.
Substitution: The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products Formed:
Reduction: 2-Chloro-1-amino-3-[(propan-2-yl)oxy]benzene.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and isopropoxy groups may also influence the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
2-Chloro-1-nitrobenzene: Lacks the isopropoxy group, making it less sterically hindered.
1-Chloro-2-nitrobenzene: Similar structure but different substitution pattern on the benzene ring.
3-Nitro-4-chlorophenol: Contains a hydroxyl group instead of an isopropoxy group.
Uniqueness: Benzene,2-chloro-1-(1-methylethoxy)-3-nitro- is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for specific applications where steric and electronic effects are crucial.
Properties
CAS No. |
16762-86-0 |
---|---|
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloro-1-nitro-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H10ClNO3/c1-6(2)14-8-5-3-4-7(9(8)10)11(12)13/h3-6H,1-2H3 |
InChI Key |
XVRNJDAHMXATSJ-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1Cl)[N+](=O)[O-] |
Synonyms |
Benzene, 2-chloro-1-(1-methylethoxy)-3-nitro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.